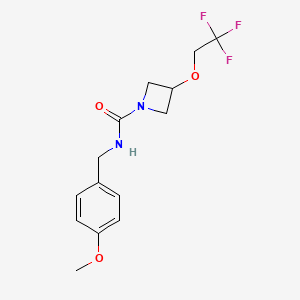

N-(4-methoxybenzyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-methoxybenzyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide, also known as ML277, is a small molecule that has been identified as a potent and selective inhibitor of the Kv7.1 potassium channel. This channel is responsible for regulating the electrical activity of the heart, and inhibitors of this channel have potential therapeutic applications in the treatment of cardiac arrhythmias.

Aplicaciones Científicas De Investigación

Carboxamide Protecting Group Development

The research on the development of carboxamide protecting groups, particularly the 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl (SiMB) group, is pertinent. This SiMB group can be removed using mild basic desilylation methods and can also be deprotected under strongly acidic or oxidative conditions. The application of this group to simple carboxamide groups and more complex and acid-sensitive adenosine derivatives containing a cyclophane scaffold has been demonstrated (Muranaka, Ichikawa, & Matsuda, 2011).

Solventless Synthesis of Antiepileptic Drugs

A novel synthesis of the antiepileptic drug rufinamide, which is chemically similar to N-(4-methoxybenzyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide, was developed. This synthesis uses a one-pot reaction employing a solventless, metal-free catalysis without any reducing reagent. The synthesis of 4-trichloroacetyl-1-(2,6-difluorobenzyl/benzyl/4-methoxybenzyl)-5-methyl(phenyl)-1H-1,2,3-triazoles as new precursors was achieved through a regioselective 1,3-dipolar cycloaddition reaction, which are then converted into rufinamide and its analogues (Bonacorso et al., 2015).

Synthesis of Chiral Tetrasubstituted Azetidines

The synthesis of all-cis stereoisomers of tetrasubstituted azetidine-2-carboxylic acids and derivatives, which possess three chiral centers, was achieved from silyl-protected Z-γ-substituted enoldiazoacetates and imido-sulfur ylides by asymmetric [3+1]-cycloaddition using chiral sabox copper(I) catalysis. The hydrogenation of the chiral p-methoxybenzyl azetine-2-carboxylates occurs with both hydrogen addition to the C=C bond and hydrogenolysis of the ester, indicating its relevance to the compound (Marichev et al., 2019).

Amidine Protection for Library Synthesis

4-Methoxybenzyl-4-nitrophenylcarbonate was used as a reagent for the N-protection of amidinonaphthol. This demonstrates the application of the 4-methoxybenzyloxycarbonyl group and the mildness of the deprotection conditions, making this reagent well suited for the multiparallel solution phase synthesis of substituted benzamidines, which relates to the chemical structure of the compound (Bailey et al., 1999).

Propiedades

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N2O3/c1-21-11-4-2-10(3-5-11)6-18-13(20)19-7-12(8-19)22-9-14(15,16)17/h2-5,12H,6-9H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXPWEHDJAOJFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)N2CC(C2)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxybenzyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Phenylmethoxycarbonylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B2640292.png)

![4-[[(2R,3R)-2-(2-Propan-2-ylpyrazol-3-yl)oxolan-3-yl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B2640294.png)

![Methyl 4-[7-ethoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B2640296.png)

![2-{5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2640300.png)

![Ethyl 4,5-dimethyl-2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2640301.png)

![2-(4-(Benzylsulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2640304.png)

![3-fluoro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2640305.png)

![Tert-butyl 2-[(6-chloropyridazin-3-yl)amino]acetate](/img/structure/B2640308.png)

![2,4-dichloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide](/img/structure/B2640310.png)

![3-Nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole](/img/structure/B2640313.png)